N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is an organic compound characterized by the presence of thiazole and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring is formed through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.
Methylation: The thiazole intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Acetamide Formation: The final step involves the reaction of the methylated thiazole with 2-(thiophen-2-yl)acetic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted thiophene and thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of thiazole and thiophene rings suggests possible antimicrobial, anti-inflammatory, and anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers and electronic materials. Its stability and reactivity make it a valuable component in creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and thiophene rings can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-thiazolyl)acetamide: Lacks the thiophene rings, resulting in different biological activities.
2-(thiophen-2-yl)thiazole: Similar core structure but without the acetamide group, affecting its reactivity and applications.
4-methyl-2-(thiophen-2-yl)thiazole: Shares the thiazole and thiophene rings but lacks the acetamide linkage.
Uniqueness
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of thiazole and thiophene rings with an acetamide group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS3/c1-10-13(21-15(17-10)12-5-3-7-20-12)9-16-14(18)8-11-4-2-6-19-11/h2-7H,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPIZHGJJYKVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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